(4-Cyclopentyl-2-fluorophenyl)boronicacid
Description
(4-Cyclopentyl-2-fluorophenyl)boronic acid is an aromatic boronic acid derivative characterized by a fluorine atom at the ortho position and a cyclopentyl substituent at the para position of the phenyl ring. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their reversible diol-binding capacity and enzyme-inhibitory properties .
Properties
IUPAC Name |
(4-cyclopentyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO2/c13-11-7-9(8-3-1-2-4-8)5-6-10(11)12(14)15/h5-8,14-15H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABXKRMZVZLYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2CCCC2)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopentyl-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-cyclopentyl-2-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl₂. The reaction mixture is typically heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
On an industrial scale, the production of (4-Cyclopentyl-2-fluorophenyl)boronic acid may involve similar borylation techniques but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopentyl-2-fluorophenyl)boronic acid is known to undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Biaryls: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation
Boranes/Boronate Esters: Formed via reduction
Scientific Research Applications
(4-Cyclopentyl-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors.
Medicine: The compound’s potential in medicinal chemistry includes the development of boron-containing drugs and diagnostic agents.
Industry: In the industrial sector, (4-Cyclopentyl-2-fluorophenyl)boronic acid is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Cyclopentyl-2-fluorophenyl)boronic acid is primarily based on its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Boronic Acid Derivatives
Key Insights :
- Fluorine : Increases acidity (pKa ~8.86 for phenylboronic acid vs. <8 for fluorinated analogs) and stabilizes boronate ester formation .
- Cyclopentyl vs. Cyclopropyl : The larger cyclopentyl group enhances lipophilicity but may reduce solubility compared to cyclopropyl .
- Chlorine vs. Fluorine : Chlorine’s stronger electron-withdrawing effect may improve enzyme inhibition but reduces metabolic stability .
Table 2: Antiproliferative and Enzyme-Inhibitory Profiles
Key Insights :
- Antiproliferative Activity : Bulky substituents (e.g., phenanthrenyl) correlate with sub-micromolar IC50 values, suggesting that the cyclopentyl group in the target compound may similarly enhance cytotoxicity .
- Enzyme Inhibition : Fluorine and aromatic rings are critical for β-lactamase inhibition (Ki ~20–30 µM for meta-substituted analogs) . The target compound’s para-cyclopentyl group may hinder binding compared to meta-substituted derivatives .
Solubility and Physicochemical Properties
- Precipitation Risks : Bulky aromatic boronic acids (e.g., pyren-1-yl boronic acid) precipitate in culture media, suggesting similar challenges for the cyclopentyl derivative .
- Acidity: Fluorine lowers pKa, enhancing diol-binding capacity at physiological pH, which is advantageous for diagnostic applications (e.g., differentiating KPC producers in disk potentiation tests) .
Biological Activity
(4-Cyclopentyl-2-fluorophenyl)boronic acid is a member of the boronic acid family, which has gained attention in medicinal chemistry due to its unique ability to interact with biological targets. This compound is characterized by its cyclopentyl group and a fluorine atom on the phenyl ring, which may enhance its biological activity through increased lipophilicity and binding affinity to various enzymes and receptors.
Boronic acids typically exert their biological effects by forming reversible covalent bonds with diols, which allows them to inhibit key enzymes such as proteases and kinases. The specific mechanism of action for (4-Cyclopentyl-2-fluorophenyl)boronic acid involves its interaction with molecular targets that modulate various biological pathways. For instance, studies indicate that compounds with similar structures can exhibit anti-cancer properties and influence metabolic pathways, making them potential candidates for targeted therapies.
Biological Activity Overview
The biological activity of (4-Cyclopentyl-2-fluorophenyl)boronic acid can be summarized as follows:
- Enzyme Inhibition : The compound has shown potential in inhibiting proteases and kinases, which are crucial for various cellular functions.
- Anticancer Properties : Similar boronic acids have demonstrated efficacy in cancer models, suggesting that this compound may also possess anti-tumor activity.
- Metabolic Pathway Modulation : Its ability to interact with metabolic enzymes indicates a role in metabolic regulation.
Case Studies
- Inhibition Studies : Research has utilized techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify the binding interactions of (4-Cyclopentyl-2-fluorophenyl)boronic acid with target enzymes. These studies reveal significant binding affinities, indicating potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Investigations into related compounds have provided insights into how structural modifications impact biological activity. For example, the presence of fluorine and cyclopentyl groups enhances lipophilicity, which correlates with increased enzyme inhibition potency .
- Comparative Analysis : A comparative analysis of structurally similar boronic acids highlights the unique features of (4-Cyclopentyl-2-fluorophenyl)boronic acid that may contribute to its enhanced biological activity. The following table summarizes notable compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 2-Fluorophenylboronic acid | Fluorophenyl group | Enzyme inhibition |
| (4-Aminophenyl)boronic acid | Aminophenyl group | Anticancer properties |
| (3-Pyridinyl)boronic acid | Pyridine ring | Antimicrobial activity |
| (4-Cyclopentyl-2-fluorophenyl)boronic acid | Cyclopentyl and fluorophenyl groups | Potential anticancer and metabolic modulation |
Synthesis
The synthesis of (4-Cyclopentyl-2-fluorophenyl)boronic acid typically involves several steps, including the formation of the boron moiety followed by the introduction of functional groups. The synthetic route often employs palladium-catalyzed cross-coupling reactions, which are common in boronic acid chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
